molecular formula C8H19AsO3 B14607541 Dipropyl ethylarsonate CAS No. 59260-96-7

Dipropyl ethylarsonate

Cat. No.: B14607541
CAS No.: 59260-96-7
M. Wt: 238.16 g/mol
InChI Key: FRBNETKYHWCBEX-UHFFFAOYSA-N
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Description

Dipropyl ethylarsonate (chemical formula: C₈H₁₉AsO₃) is an organoarsenic compound characterized by a central arsenic atom bonded to two propyl groups and an ethyl arsonate moiety. Organoarsenic compounds are historically significant in agriculture and chemical synthesis, though their use has declined due to toxicity concerns .

Properties

CAS No.

59260-96-7

Molecular Formula

C8H19AsO3

Molecular Weight

238.16 g/mol

IUPAC Name

1-[ethyl(propoxy)arsoryl]oxypropane

InChI

InChI=1S/C8H19AsO3/c1-4-7-11-9(10,6-3)12-8-5-2/h4-8H2,1-3H3

InChI Key

FRBNETKYHWCBEX-UHFFFAOYSA-N

Canonical SMILES

CCCO[As](=O)(CC)OCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipropyl ethylarsonate can be synthesized through the reaction of ethylarsenic dichloride with propylmagnesium bromide in an ether solvent. The reaction typically proceeds under an inert atmosphere to prevent oxidation and is followed by hydrolysis to yield the desired product.

Industrial Production Methods

Industrial production of this compound involves the large-scale application of the aforementioned synthetic route. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Hydrolysis Reactions

Dipropyl ethylarsonate undergoes hydrolysis under acidic or basic conditions, cleaving ester bonds to yield arsenic-containing acids.

Acid-Catalyzed Hydrolysis

In acidic media, the ester groups are protonated, increasing electrophilicity at the arsenic center. Water acts as a nucleophile, leading to stepwise cleavage of the propyl and ethyl substituents. The final products include ethylarsonous acid (CH2CH3)As(OH)2(CH_2CH_3)As(OH)_2
and propanoic acid .

Mechanism:

  • Protonation of the arsenic-oxygen bond.

  • Nucleophilic attack by water.

  • Sequential elimination of propanol and ethanol.

Base-Promoted Hydrolysis (Saponification)

Under alkaline conditions, hydroxide ions deprotonate the ester, forming a tetrahedral intermediate. The reaction irreversibly yields ethylarsonic acid (CH2CH3)AsO(OH)2(CH_2CH_3)AsO(OH)_2
and propoxide salts .

Transesterification

This compound reacts with alcohols (e.g., methanol) in the presence of acid catalysts, exchanging alkoxy groups. For example, methanol replaces propyl groups to form dimethyl ethylarsonate .

Example Reaction:

(C3H7O)2As(O)OCH2CH3+2CH3OHH+(CH3O)2As(O)OCH2CH3+2C3H7OH(C_3H_7O)_2As(O)OCH_2CH_3+2CH_3OH\xrightarrow{H^+}(CH_3O)_2As(O)OCH_2CH_3+2C_3H_7OH

Microbial Methylation

In environmental systems, microorganisms methylate this compound, producing volatile trimethylarsine (CH3)3As(CH_3)_3As. This detoxification pathway is critical in arsenic biogeochemical cycles .

Key Steps:

  • Microbial reduction of arsenic(V) to arsenic(III).

  • Sequential methylation via enzymatic action.

Nucleophilic Substitution

The arsenic center reacts with nucleophiles (e.g., amines, thiols), displacing alkoxy groups. For instance, treatment with ethylamine yields ethylarsonamide derivatives .

Example:

(C3H7O)2As(O)OCH2CH3+NH2CH2CH3(C3H7O)As(O)(NHCH2CH3)2+2C3H7OH(C_3H_7O)_2As(O)OCH_2CH_3+NH_2CH_2CH_3\rightarrow (C_3H_7O)As(O)(NHCH_2CH_3)_2+2C_3H_7OH

Thermal Decomposition

At elevated temperatures (>150°C), this compound decomposes into arsenic oxides and hydrocarbon byproducts. This process is non-enzymatic and releases toxic arsenic vapors .

Table 2: Microbial Transformation Products

OrganismProductSignificanceReference
PenicilliumTrimethylarsineVolatile detoxification metabolite

Oxidation and Reduction

  • Oxidation: Arsenic(V) in this compound is stable; further oxidation is atypical.

  • Reduction: Using agents like NaBH₄ reduces arsenic(V) to arsenic(III), forming trivalent arsines .

Environmental Degradation

In soil and water, this compound undergoes photolysis and hydrolysis, with half-lives ranging from days to weeks depending on pH and microbial activity .

Key Research Findings

  • Structural Reactivity: Larger alkyl groups (propyl/ethyl) slow hydrolysis rates compared to methyl analogues .

  • Toxicity Profile: Microbial methylation reduces acute toxicity but introduces volatile arsenic species .

Scientific Research Applications

Dipropyl ethylarsonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism by which dipropyl ethylarsonate exerts its effects involves the interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is mediated through the formation of covalent bonds between the arsenic atom and sulfur atoms in the thiol groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dipropyl Disulfide (C₆H₁₄S₂)

  • Structure : Two propyl groups linked via a disulfide (-S-S-) bond.
  • Occurrence : Abundant in Allium species (e.g., onions, chives), constituting 19.49% of chive essential oils .
  • Applications : Used in flavoring agents and studied for chemopreventive properties.
  • Key Differences: Reactivity: The disulfide bond in dipropyl disulfide facilitates redox reactions, unlike the arsenic-oxygen bonds in dipropyl ethylarsonate. Toxicity: Dipropyl disulfide exhibits low acute toxicity (LD₅₀ > 2,000 mg/kg in rodents), whereas organoarsenics like this compound are likely more toxic due to arsenic’s electrophilic nature .

Dipropyl Ether (C₆H₁₄O)

  • Structure : Two propyl groups linked by an oxygen atom.
  • Properties: Boiling point: ~90°C (lower than 1-hexanol, its structural isomer, due to lack of hydrogen bonding) . Flammability: Classified as a fire hazard (NFPA rating: 3) .
  • Contrast with this compound: Solubility: Dipropyl ether is sparingly soluble in water (~0.1 g/100 mL), whereas arsenic-containing compounds often have higher polarity and solubility in polar solvents. Applications: Primarily a solvent, unlike organoarsenics, which historically served as pesticides or chemical intermediates .

Dipropyl Tetrasulfide (C₆H₁₄S₄)

  • Structure : Four sulfur atoms bridging two propyl groups.
  • Properties :
    • Molecular weight: 214.4 g/mol (heavier than this compound’s estimated 246.1 g/mol).
    • Stability: Higher sulfur content increases thermal stability compared to disulfides .
  • Biological Activity: Sulfur-rich compounds like tetrasulfides exhibit antimicrobial properties, whereas organoarsenics are more associated with enzyme inhibition and carcinogenicity .

Comparative Data Table

Compound Molecular Formula Boiling Point (°C) Water Solubility Key Applications Toxicity Profile
This compound C₈H₁₉AsO₃ N/A Moderate Chemical synthesis High (arsenic-related)
Dipropyl Disulfide C₆H₁₄S₂ 194–196 Low Flavoring, agriculture Low (LD₅₀ > 2,000 mg/kg)
Dipropyl Ether C₆H₁₄O ~90 0.1 g/100 mL Solvent Moderate (flammable)
Dipropyl Tetrasulfide C₆H₁₄S₄ 285–290 Insoluble Antimicrobial agents Low to moderate

Functional Group Impact on Properties

  • Sulfur vs. Arsenic: Sulfur-containing compounds (e.g., disulfides, tetrasulfides) participate in redox cycles and glutathione metabolism, contributing to chemoprevention .
  • Ether vs. Ester Linkages :
    • Ethers (e.g., dipropyl ether) lack hydrogen-bonding capacity, reducing boiling points compared to alcohols or esters. Arsenate esters (like this compound) may form stronger intermolecular interactions due to polarity .

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